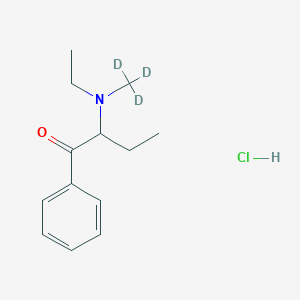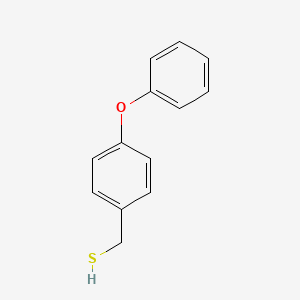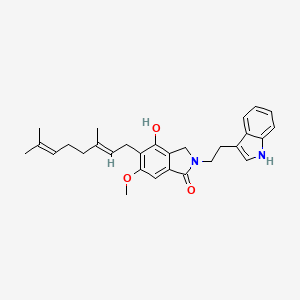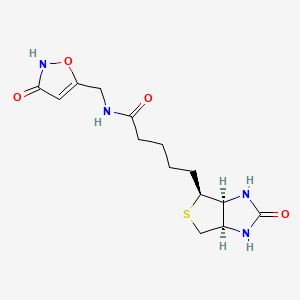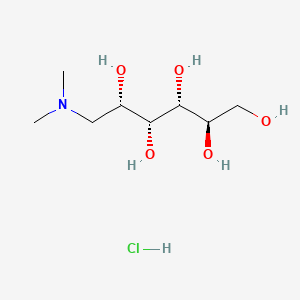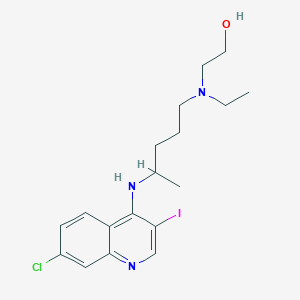
7-Chloro-3-iodo Hydroxychloroquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-iodo Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of chlorine and iodine atoms in its molecular structure, which may confer unique chemical and biological properties. The molecular formula of this compound is C18H25ClIN3O, and it has a molecular weight of 461.77 g/mol .
Méthodes De Préparation
The synthesis of 7-Chloro-3-iodo Hydroxychloroquine involves several steps, starting from hydroxychloroquine. The introduction of the iodine atom is typically achieved through halogenation reactions. The synthetic route may involve the following steps:
Halogenation: Hydroxychloroquine is reacted with iodine in the presence of a suitable catalyst to introduce the iodine atom at the desired position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
7-Chloro-3-iodo Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-3-iodo Hydroxychloroquine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: As a derivative of hydroxychloroquine, it may have potential therapeutic applications in treating diseases such as malaria and autoimmune disorders.
Industry: The compound can be used in the development of new pharmaceuticals and as an impurity standard in quality control processes
Mécanisme D'action
The mechanism of action of 7-Chloro-3-iodo Hydroxychloroquine is likely similar to that of hydroxychloroquine. It may interfere with lysosomal activity and autophagy, alter membrane stability, and modulate signaling pathways and transcriptional activity. These actions can result in the inhibition of cytokine production and modulation of co-stimulatory molecules, contributing to its immunomodulatory effects .
Comparaison Avec Des Composés Similaires
7-Chloro-3-iodo Hydroxychloroquine can be compared with other similar compounds, such as:
Hydroxychloroquine: The parent compound, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another antimalarial drug with a similar structure but lacking the hydroxyl group present in hydroxychloroquine.
7-Chloro-4-quinoline derivatives: A class of compounds with similar chemical structures and potential biological activities.
The presence of both chlorine and iodine atoms in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C18H25ClIN3O |
|---|---|
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
2-[4-[(7-chloro-3-iodoquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25ClIN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
Clé InChI |
RVVNAAFWULFWKL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1I)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


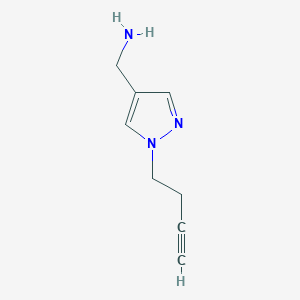
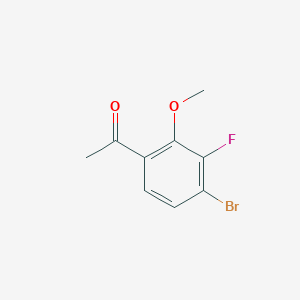
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
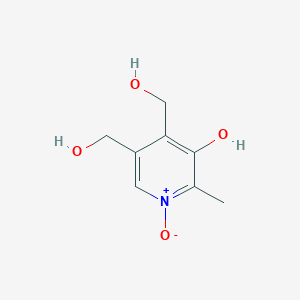
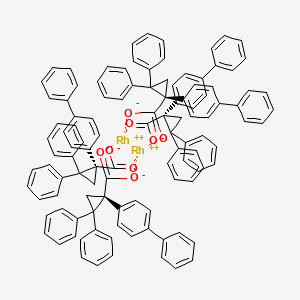
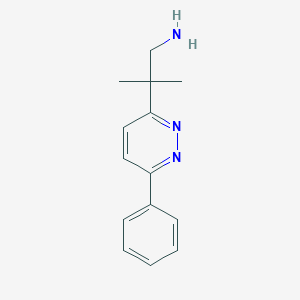
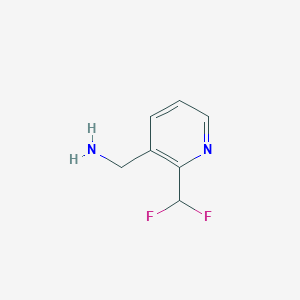
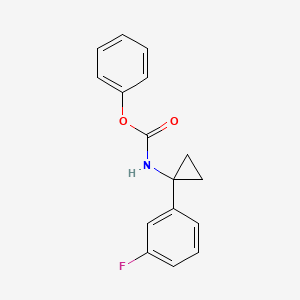
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
